molecular formula C10H20O4 B010315 2,5,8,11-Tetraoxatetradec-13-ene CAS No. 19685-21-3

2,5,8,11-Tetraoxatetradec-13-ene

Cat. No. B010315
CAS RN: 19685-21-3
M. Wt: 204.26 g/mol
InChI Key: QOQTULDKYFWBLQ-UHFFFAOYSA-N
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Description

2,5,8,11-Tetraoxatetradec-13-ene , also known by its IUPAC name, is a compound with the molecular formula C10H20O4 . It is a solid substance that is typically stored in a refrigerator due to its stability and reactivity . The compound’s structure consists of a 13-membered ring containing four oxygen atoms, which gives it its unique properties.


Molecular Structure Analysis

The molecular structure of 2,5,8,11-Tetraoxatetradec-13-ene is crucial for understanding its properties and reactivity. The compound’s backbone consists of a linear carbon chain with alternating oxygen atoms. The arrangement of these atoms influences its stability and interactions with other molecules .

Scientific Research Applications

Organic Synthesis

2,5,8,11-Tetraoxatetradec-13-ene: is a versatile compound used as a building block in organic synthesis. Its stable structure and reactivity make it suitable for constructing complex molecules. It’s particularly useful in synthesizing polymers, pharmaceuticals, and fine chemicals due to its ability to undergo various chemical reactions while maintaining integrity .

Polymer Production

This compound plays a crucial role in the production of polymers. It can act as a monomer that polymerizes to form novel polymeric materials. These materials may have unique properties such as increased flexibility, durability, or chemical resistance, making them valuable in industrial applications .

Pharmaceutical Development

In the pharmaceutical industry, 2,5,8,11-Tetraoxatetradec-13-ene is employed in the synthesis of active pharmaceutical ingredients (APIs). Its four oxygen atoms can be used to create ether linkages, which are commonly found in various drug molecules. This makes it an important precursor in drug design and development .

Fine Chemicals Manufacturing

The compound is also used in the manufacturing of fine chemicals, which are pure, complex, single chemical substances. These chemicals are produced in limited quantities and are used as starting materials or intermediates in the synthesis of more complex chemical products .

Material Science Research

In material science, 2,5,8,11-Tetraoxatetradec-13-ene is used to explore new materials with potential applications in electronics, coatings, and nanotechnology. Its ability to form stable bonds with other molecules can lead to the creation of materials with specific desired properties .

Safety and Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O4/c1-3-4-12-7-8-14-10-9-13-6-5-11-2/h3H,1,4-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQTULDKYFWBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066515
Record name 2,5,8,11-Tetraoxatetradec-13-ene
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Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,8,11-Tetraoxatetradec-13-ene

CAS RN

19685-21-3
Record name 2,5,8,11-Tetraoxatetradec-13-ene
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Record name 2,5,8,11-Tetraoxatetradec-13-ene
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Record name 2,5,8,11-Tetraoxatetradec-13-ene
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Record name 2,5,8,11-Tetraoxatetradec-13-ene
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Synthesis routes and methods

Procedure details

540 mls of dried peroxide free tetrahydrofuran and 21.5 g of potassium metal are charged into a 2000 ml three-neck flask equipped with mechanical stirrer and a dry nitrogen inlet. 88.4 ml of triethylene glycol monomethyl ether, available from Chemical Samples Co., is added to the mixture dropwise. After the potassium metal has completely reacted, 48.6 ml of allyl chloride is added dropwise to the mixture at such a rate in order to maintain a gentle reflux. After the reaction is complete, 500 mls of distilled water are added in order to dissolve the precipitated salt. The tetrahydrofuran layer is washed with salt water (270 g NaCl/1 liter water) in order to remove the excess alcohol. The resulting product in tetrahydrofuran is collected and the tetrahydrofuran is removed with a water aspirator. The product is distilled at reduced pressure. 75.5 g (74% yield) of triethylene glycol allyl methyl ether is obtained (b.p. 97° C.-100° C./2 mm). The analytical data is consistent with a product of the general formula:
[Compound]
Name
peroxide
Quantity
540 mL
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
88.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
48.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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